molecular formula C6H5NO3S B8799726 2-Formamidothiophene-3-carboxylic acid CAS No. 43028-69-9

2-Formamidothiophene-3-carboxylic acid

Cat. No.: B8799726
CAS No.: 43028-69-9
M. Wt: 171.18 g/mol
InChI Key: ZWSJWGDWLCBNLV-UHFFFAOYSA-N
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Description

2-Formamidothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a formamido (-NHCHO) group at position 2 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

43028-69-9

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

2-formamidothiophene-3-carboxylic acid

InChI

InChI=1S/C6H5NO3S/c8-3-7-5-4(6(9)10)1-2-11-5/h1-3H,(H,7,8)(H,9,10)

InChI Key

ZWSJWGDWLCBNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)NC=O

Origin of Product

United States

Comparison with Similar Compounds

2-Formylthiophene-3-carboxylic Acid

  • Molecular Formula : C₆H₄O₃S
  • Molecular Weight : 156.16
  • Key Feature : A formyl (-CHO) group replaces the formamido (-NHCHO) group.
  • Used in research as a precursor for heterocyclic syntheses .

2-(Acetylamino)thiophene-3-carboxylic Acid

  • Molecular Formula: C₇H₇NO₃S
  • Molecular Weight : 185.2
  • Key Feature : Acetyl (-COCH₃) substituent instead of formyl.
  • Implications : The acetyl group enhances lipophilicity, which may improve membrane permeability in biological systems. This compound is utilized in studies of amide bond stability .

2-(Difluoromethyl)thiophene-3-carboxylic Acid

  • Molecular Formula : C₆H₄F₂O₂S
  • Molecular Weight : 178.16
  • Key Feature : Difluoromethyl (-CF₂H) group introduces strong electron-withdrawing effects.
  • Implications : Increased acidity (pKa ~2–3) due to fluorine’s electronegativity, making it suitable for coordination chemistry or as a catalyst ligand .

Halogen-Substituted Derivatives

2-Chlorothiophene-3-carboxylic Acid

  • Molecular Formula : C₅H₃ClO₂S
  • Molecular Weight : 162.59
  • Key Feature : Chlorine atom at position 2.
  • Implications : Chlorine’s electron-withdrawing nature enhances electrophilic substitution reactivity. Used as a metabolite in drug development (e.g., Rivaroxaban analogs) .

3-Fluoro-2-thiophenecarboxylic Acid

  • Molecular Formula : C₅H₃FO₂S
  • Molecular Weight : 146.14
  • Key Feature : Fluorine at position 3.
  • Implications : Fluorination improves metabolic stability and bioavailability, common in antiretroviral and anticancer agents .

Heterocyclic Amido Derivatives

2-(Furan-2-amido)thiophene-3-carboxylic Acid

  • Molecular Formula: C₁₀H₇NO₄S
  • Molecular Weight : 237.24
  • Key Feature : Furan-2-amido substituent introduces a second heterocycle.
  • Implications : The furan ring may enhance π-π stacking interactions, useful in organic electronics or polymer design .

2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic Acid

  • Molecular Formula: C₁₂H₇ClFNO₃S
  • Molecular Weight : 299.7
  • Key Feature : Halogenated benzamido group.
  • Implications : The chloro-fluorobenzene moiety increases steric bulk and hydrophobicity, favoring interactions with aromatic protein residues in drug-receptor binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Key Property/Application Evidence ID
2-Formamidothiophene-3-carboxylic Acid Not explicitly provided ~155–160 (estimated) -NHCHO, -COOH Pharmaceutical intermediate N/A
2-Formylthiophene-3-carboxylic Acid C₆H₄O₃S 156.16 -CHO, -COOH Precursor for heterocycles
2-(Acetylamino)thiophene-3-carboxylic Acid C₇H₇NO₃S 185.2 -NHCOCH₃, -COOH Amide bond stability studies
2-Chlorothiophene-3-carboxylic Acid C₅H₃ClO₂S 162.59 -Cl, -COOH Drug metabolite synthesis
2-(Difluoromethyl)thiophene-3-carboxylic Acid C₆H₄F₂O₂S 178.16 -CF₂H, -COOH High acidity for catalysis

Research Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase carboxylic acid acidity, favoring salt formation for improved solubility .
  • Biological Applications : Amido and halogenated derivatives show promise in drug design, with fluorinated analogs offering enhanced metabolic stability .
  • Material Science : Heterocyclic amido derivatives (e.g., furan- or thiophene-substituted) are candidates for conductive polymers or sensors due to extended conjugation .

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